1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE
Brand Name: Vulcanchem
CAS No.: 14679-57-3
VCID: VC20963016
InChI: InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Molecular Formula: C41H32O11
Molecular Weight: 700.7 g/mol

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE

CAS No.: 14679-57-3

Cat. No.: VC20963016

Molecular Formula: C41H32O11

Molecular Weight: 700.7 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE - 14679-57-3

Specification

CAS No. 14679-57-3
Molecular Formula C41H32O11
Molecular Weight 700.7 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1
Standard InChI Key JJNMLNFZFGSWQR-WJZQQGDTSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Introduction

Chemical Identity and Classification

Basic Information

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE is a benzoyl-protected glucose derivative widely used in carbohydrate chemistry. It is characterized by a CAS registry number of 14679-57-3 and possesses distinctive chemical properties due to its unique structural arrangement . The compound represents a protected form of beta-D-glucopyranose, with all hydroxyl groups modified by benzoyl protecting groups.

Nomenclature and Synonyms

The compound is known by several synonyms in chemical databases and literature. The following table presents the various names associated with this molecule:

NameAlternative Designation
Primary Name1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE
Systematic Name[(2R,3R,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Common Synonyms- beta-D-Glucopyranose, 1,2,3,4,6-pentabenzoate
- 1,2,3,4,6-PENTA-O-BENZOYL-BETA-D-GLUCOSE
- Beta-D-Glucose-Pentabenzoate
Registry NumbersCAS: 14679-57-3
ChEMBL: CHEMBL442908
This diversity in nomenclature reflects the compound's significance across different chemical subfields and research domains .

Structural Characteristics

Molecular Formula and Weight

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE has a defined molecular composition with precise structural parameters:

ParameterValue
Molecular FormulaC₄₁H₃₂O₁₁
Molecular Weight700.69 g/mol
Exact Mass700.19446183 Da
Monoisotopic Mass700.19446183 Da
These parameters are critical for analytical identification and characterization of the compound in research settings .

Structural Configuration

The compound possesses a complex three-dimensional structure with multiple stereogenic centers. It maintains the beta-D-glucopyranose core with five benzoyl groups attached to the hydroxyl positions. The structure contains 5 defined atom stereocenters, contributing to its specific spatial arrangement and reactivity profile . The beta configuration at the anomeric carbon is particularly significant for its chemical behavior and interactions.

Physical and Chemical Properties

The physicochemical profile of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE reveals important characteristics that influence its behavior in various environments:

PropertyValueSignificance
Physical StateWhite to off-white crystalline solidAffects handling and storage
XLogP38.9Indicates high lipophilicity
Hydrogen Bond Donors0All hydroxyl groups are protected
Hydrogen Bond Acceptors11Multiple oxygen atoms available for interactions
Rotatable Bond Count16Suggests conformational flexibility
Topological Polar Surface Area141 ŲModerate polar surface area
Complexity1190Relatively complex molecule
The compound exhibits good solubility in organic solvents such as chloroform and methanol but has limited solubility in water due to its hydrophobic benzoyl groups . These properties are essential considerations for reaction planning and purification strategies.

Synthetic Relevance and Applications

Role in Carbohydrate Chemistry

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE serves as a valuable intermediate in carbohydrate chemistry, particularly for the protection of hydroxyl groups during complex synthetic sequences. The benzoyl protecting groups can be selectively removed under specific conditions, allowing for controlled manipulation of the glucose scaffold . This selective deprotection capability makes it an essential tool in the synthesis of complex oligosaccharides and glycoconjugates.

Synthetic Utility

The compound functions as a valuable building block in organic synthesis due to several advantageous characteristics:

  • The benzoyl groups provide effective protection against unwanted side reactions during multi-step synthesis

  • The beta configuration at the anomeric position enables stereoselective glycosylation reactions

  • The differential reactivity of the benzoyl groups allows for regioselective transformations

  • The crystalline nature of the compound facilitates purification and handling in laboratory settings
    These features make 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE an important precursor in the synthesis of complex carbohydrate derivatives with potential applications in medicinal chemistry and materials science .

Biological Significance

Natural Occurrence

According to the available data, 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE has been reported to occur naturally in specific plant species, namely Geum japonicum and Geum macrophyllum . This natural presence suggests potential biological roles that warrant further investigation. Plants in the Geum genus have historical uses in traditional medicine across different cultures, which adds another dimension of interest to compounds isolated from these species.

Brand/ReferenceProduct SpecificationsPurityPrice RangeEstimated Delivery
REF: IN-DA001EBY-Not specifiedTo inquireTue 22 Apr 25
REF: 3D-MP158696CAS: 14679-57-3Min. 95%2,798.00 €~4,796.00 €Tue 03 Jun 25
This information indicates that the compound is available for research purposes, though with significant price variations depending on quantity and purity specifications .

Packaging and Quantity Options

The compound is available in different packaging sizes to accommodate various research needs:

ReferenceSize OptionsPrice (€)
3D-MP1586961kg2,798.00
3D-MP1586962kg4,796.00
These packaging options cater to both small-scale laboratory research and larger industrial applications, providing flexibility for different use cases .

Analytical Characterization

Identification Methods

Several analytical techniques can be employed for the identification and characterization of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification (expected exact mass: 700.19446183 Da)

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for definitive three-dimensional structural determination
    These analytical methods are essential for confirming the identity and purity of the compound in research and quality control contexts.

Chemical Identifiers

Modern chemical databases use specific identifiers to unambiguously reference this compound:

Identifier TypeValue
InChIInChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1
InChIKeyJJNMLNFZFGSWQR-WJZQQGDTSA-N
SMILESC1=CC=C(C=C1)C(=O)OC[C@@H]2C@HOC(=O)C6=CC=CC=C6
These identifiers enable precise digital referencing of the compound across different chemical databases and information systems .

Future Research Directions

Technological Applications

The unique structural features of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE suggest potential applications in emerging technologies:

  • As a component in carbohydrate-based biomaterials

  • In the development of novel drug delivery systems

  • As a model compound for studying carbohydrate-protein interactions

  • In the design of specialized chromatographic stationary phases

  • As a building block for functional materials with specific recognition properties These technological applications represent promising avenues for future exploration and development.

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